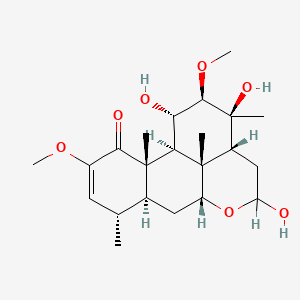

Nigakihemiacetal A

Description

Nigakihemiacetal A (C₂₂H₃₄O₇) is a triterpenoid compound primarily isolated from Picrasma quassioides (Ku Shu Pi), a plant traditionally used in East Asian medicine for its bitter stomachic and antipyretic properties . It belongs to the nigakihemiacetal family, characterized by a highly oxygenated structure with a phenanthro[10,1-bc]pyran backbone. With a molecular weight (MW) of 410.5 g/mol, it exhibits a melting point of 262–263°C and is noted for its extreme bitterness, a hallmark of quassinoid derivatives .

Properties

Molecular Formula |

C22H34O7 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(1S,2S,6S,7S,9R,13R,14S,15R,16S,17R)-11,14,16-trihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one |

InChI |

InChI=1S/C22H34O7/c1-10-7-12(27-5)18(25)20(2)11(10)8-14-21(3)13(9-15(23)29-14)22(4,26)19(28-6)16(24)17(20)21/h7,10-11,13-17,19,23-24,26H,8-9H2,1-6H3/t10-,11+,13-,14-,15?,16+,17-,19-,20+,21-,22+/m1/s1 |

InChI Key |

POGHHDUAPIJTLG-XWNOXRIFSA-N |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)(C)O)OC)O)C)C)OC |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4CC(O3)O)(C)O)OC)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)(C)O)OC)O)C)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Nigakihemiacetal A and its analogs share a core diterpene skeleton but differ in oxidation states, substituents, and functional groups. Key structural distinctions include:

- This compound (C₂₂H₃₄O₇): Contains seven oxygen atoms, including hydroxyl and methoxy groups, contributing to its high polarity and hydrogen-bonding capacity (3 H donors, 7 H acceptors) .

- Nigakihemiacetal B (Neoquassin, C₂₂H₃₀O₆) : Lacks one hydroxyl group compared to A, resulting in reduced hydrophilicity (XLOGP3: 2.3 vs. 1.2 for A) .

- Nigakihemiacetal C (C₂₁H₃₂O₆) : Smaller molecular framework (MW 380.5 g/mol) with fewer oxygen atoms, leading to a higher melting point (265°C) .

- Quassin (Nigakilactone D, C₂₂H₂₈O₇): A well-studied quassinoid with anti-cancer properties; differs from A in the placement of methoxy and hydroxyl groups .

Physical and Pharmacological Properties

Key Distinctions

Bioactivity: this compound’s additional hydroxyl group (vs. quassioides extracts . Quassin’s anti-leukemic activity is well-documented, whereas A’s pharmacological profile remains understudied but structurally analogous .

Solubility and Bioavailability :

- This compound’s higher oxygen content (7 acceptors) suggests greater water solubility compared to Nigakilactone A (6 acceptors) and Quassin (6 acceptors), which could influence its absorption and efficacy .

Natural Sources :

- While most analogs are exclusive to Picrasma species, this compound is also found in Tragopogon dubius, indicating broader ecological adaptability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.